molecular formula C10H22O4S2 B15178463 (2R,3S,4R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4-tetrol CAS No. 3650-68-8

(2R,3S,4R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4-tetrol

Cat. No.: B15178463
CAS No.: 3650-68-8
M. Wt: 270.4 g/mol
InChI Key: VDHMMJYSSOXQQM-MRTMQBJTSA-N
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Description

(2R,3S,4R)-6,6-Bis(ethylsulfanyl)hexane-1,2,3,4-tetrol is a polyhydroxy thioether derivative characterized by a hexane backbone with four hydroxyl groups at positions 1–4 and two ethylsulfanyl (-S-C₂H₅) substituents at position 4.

Properties

CAS No.

3650-68-8

Molecular Formula

C10H22O4S2

Molecular Weight

270.4 g/mol

IUPAC Name

(2R,3S,4R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4-tetrol

InChI

InChI=1S/C10H22O4S2/c1-3-15-9(16-4-2)5-7(12)10(14)8(13)6-11/h7-14H,3-6H2,1-2H3/t7-,8-,10+/m1/s1

InChI Key

VDHMMJYSSOXQQM-MRTMQBJTSA-N

Isomeric SMILES

CCSC(C[C@H]([C@@H]([C@@H](CO)O)O)O)SCC

Canonical SMILES

CCSC(CC(C(C(CO)O)O)O)SCC

Origin of Product

United States

Chemical Reactions Analysis

NSC 66057 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of NSC 66057, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

NSC 66057 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, NSC 66057 has potential applications in drug development and therapeutic interventions. Additionally, it may be used in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 66057 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Rel-(1R,2S,3S,4S,5S,6R)-5,6-Bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (127)

Structural Differences :

  • Backbone : Cyclohexane ring vs. linear hexane chain.
  • Substituents : Hydroxymethyl (-CH₂OH) groups at positions 5 and 6 vs. ethylsulfanyl groups.
  • Stereochemistry : Cyclic configuration with six stereocenters vs. linear configuration with three stereocenters.

Synthesis :
The cyclohexane derivative is synthesized via deacetylation of a lactone-fused cyclohexadiene precursor using singlet oxygen reactions, achieving 94% yield . In contrast, the target compound’s synthesis likely involves thiol-ene additions or nucleophilic substitutions to introduce ethylsulfanyl groups.

Functional Properties :

  • Cyclitols are implicated in cellular signaling (e.g., inositol analogs), while thioether-containing compounds may act as enzyme inhibitors or redox modulators .

D-Glucose Osazone [(2R,3S,4R,5Z,6E)-5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol]

Structural Differences :

  • Substituents : Phenylhydrazine groups at positions 5 and 6 vs. ethylsulfanyl groups.
  • Backbone : Shared hexane-1,2,3,4-tetrol core but with redox-derived hydrazone bonds.

Reactivity :

  • Hydrazone groups in osazones participate in condensation reactions, while ethylsulfanyl groups undergo oxidation to sulfoxides/sulfones or act as nucleophiles in alkylation reactions .

5-Amino-6,6-Bis(ethylsulfanyl)hexane-1,2,3,4-tetrol

Structural Differences :

  • Substituents: Amino (-NH₂) group at position 5 vs. hydroxyl group in the target compound.

Functional Implications :

  • This contrasts with the target compound’s neutral hydroxyl-dominated profile .
  • CAS database entries (e.g., 6838-17-1, 13544-08-6) indicate industrial availability of amino-thioether derivatives, suggesting scalability for the target compound’s synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Name Backbone Substituents (Positions 5/6) Molecular Weight (g/mol) Key Applications Synthesis Yield/Notes
Target Compound Linear hexane Ethylsulfanyl ~294.4 (estimated) Chiral synthesis, enzyme inhibition Requires thiol-ene chemistry
Rel-(1R,2S,3S,4S,5S,6R)-Cyclitol (127) Cyclohexane Hydroxymethyl ~262.3 (estimated) Cellular signaling, drug intermediates 94% yield via singlet oxygen
D-Glucose Osazone Linear hexane Phenylhydrazine ~446.5 Carbohydrate identification Classical derivatization
5-Amino-6,6-bis(ethylsulfanyl) analog Linear hexane Ethylsulfanyl + amino ~309.5 Pharmaceutical intermediates Industrially available

Research Findings and Gaps

  • Stereochemical Impact : The 2R,3S,4R configuration in the target compound may confer selectivity in enzyme binding, analogous to cyclitol interactions with phosphatases .
  • Synthetic Challenges : Ethylsulfanyl introduction requires careful control to avoid racemization, contrasting with cyclitol synthesis’s reliance on stereoselective oxygenation .
  • Biological Potential: Thioether-containing polyols are understudied but show promise in antimicrobial and anticancer research, warranting further investigation .

Q & A

[Basic] What are the recommended synthetic strategies for (2R,3S,4R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4-tetrol?

The synthesis of this compound involves stereoselective strategies due to its four chiral centers. A multi-step approach is recommended:

Core Structure Formation : Start with a hexane backbone and introduce hydroxyl groups via Sharpless asymmetric dihydroxylation to establish the (2R,3S,4R) configuration.

Thioether Functionalization : React the terminal diol with ethanethiol under Mitsunobu conditions to install bis(ethylsulfanyl) groups while preserving stereochemistry.

Purification : Use recrystallization in ethanol/water mixtures (solubility data for similar tetrols indicates 880 g/100 mL in water at 25°C) or chiral HPLC to isolate enantiomerically pure product .

Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .

[Basic] Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Key methods include:

  • Chiral HPLC : Use a CHIRALPAK® column with a hexane/isopropanol mobile phase to resolve stereoisomers (retention time alignment based on analogous tetrols: ~5.22 min for similar configurations) .
  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify diastereotopic proton splitting and coupling constants (e.g., vicinal diols show J ≈ 3–6 Hz).
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values for threitol analogs (e.g., (2R,3R)-butane-1,2,3,4-tetrol: [α]D_D = +4.5°) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~294.4 g/mol based on similar structures) .

[Advanced] How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., unexpected NMR splitting or IR absorption bands) require:

Cross-Validation : Combine multiple techniques (e.g., 2D-COSY NMR for proton-proton correlations and X-ray for absolute configuration).

Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra and compare with experimental data.

Isotopic Labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to trace specific functional groups .

Crystallographic Analysis : Resolve ambiguities in stereochemistry via single-crystal diffraction .

[Advanced] What computational approaches predict the compound’s interactions with biological targets?

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. For example, similar tetrols in aqueous extracts showed binding energies of -7.2 to -9.4 kcal/mol against enzymes like α-amylase .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Modeling : Corrogate topological polar surface area (TPSA ≈ 80.9 Ų) and XLogP3 (-2.1) to predict membrane permeability or bioavailability .

[Basic] What purification methods are effective for isolating this tetrol from reaction mixtures?

  • Solvent Extraction : Leverage high water solubility (similar to threitol: 880 g/100 mL) for aqueous/organic phase separation.
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/methanol (e.g., 70:30 to 50:50).
  • Crystallization : Slow evaporation from ethanol yields high-purity crystals (melting point: 88–90°C, analogous to threitol) .

[Advanced] How do chiral centers influence the compound’s reactivity in catalytic systems?

The (2R,3S,4R) configuration creates a rigid, C2_2-symmetric structure, which:

Enhances Stereoselectivity : In asymmetric catalysis, the tetrol backbone can act as a chiral ligand (e.g., for transition metals like Ru or Pd).

Modulate Solubility : Hydroxyl groups improve aqueous solubility, while ethylsulfanyl moieties enhance lipophilicity (XLogP3 ≈ -2.1) for biphasic reactions .

Impact Hydrogen Bonding : Synergistic H-bond networks (TPSA ≈ 80.9 Ų) stabilize enzyme-substrate interactions in biocatalytic studies .

[Advanced] What strategies mitigate degradation during long-term storage?

Lyophilization : Freeze-dry the compound to prevent hydrolysis of sulfanyl groups.

Inert Atmosphere : Store under argon or nitrogen at -20°C in amber vials.

Stability Assays : Monitor via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

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